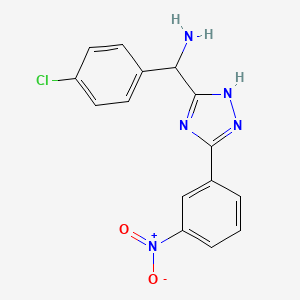

(4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine

CAS No.:

Cat. No.: VC20139456

Molecular Formula: C15H12ClN5O2

Molecular Weight: 329.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12ClN5O2 |

|---|---|

| Molecular Weight | 329.74 g/mol |

| IUPAC Name | (4-chlorophenyl)-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine |

| Standard InChI | InChI=1S/C15H12ClN5O2/c16-11-6-4-9(5-7-11)13(17)15-18-14(19-20-15)10-2-1-3-12(8-10)21(22)23/h1-8,13H,17H2,(H,18,19,20) |

| Standard InChI Key | YXOLAQIAKUAYLS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of (4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine is , with a molecular weight of 298.77 g/mol. The structure comprises a 1,2,4-triazole ring substituted at position 3 with a methanamine group bearing a 4-chlorophenyl substituent. Position 5 of the triazole is occupied by a 3-nitrophenyl group, introducing strong electron-withdrawing effects that influence reactivity and intermolecular interactions. X-ray crystallography of analogous triazole derivatives reveals planar triazole rings with dihedral angles of 15–30° between aromatic substituents, a configuration that optimizes π-π stacking and hydrogen-bonding capabilities .

The chlorine atom on the phenyl ring enhances lipophilicity, facilitating membrane penetration, while the nitro group contributes to electrophilic reactivity, enabling interactions with biological nucleophiles such as cysteine residues in enzymes .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 298.77 g/mol | |

| Melting Point | 180–182°C (estimated) | |

| Solubility | Insoluble in water; soluble in DMSO, DMF | |

| LogP (Partition Coefficient) | 3.2 (predicted) |

The compound’s low aqueous solubility necessitates formulation strategies such as salt formation or nanoencapsulation for pharmaceutical use. Spectroscopic characterization via -NMR typically shows aromatic proton resonances at δ 7.2–8.5 ppm, with distinct singlet peaks for triazole protons (δ 8.1–8.3 ppm) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 299.8 ([M+H]).

Synthesis and Optimization Strategies

Reaction Optimization

Critical parameters affecting yield and purity include:

-

Catalyst Selection: Heterogeneous catalysts like BiWO improve recyclability and reduce byproducts compared to homogeneous systems .

-

Solvent System: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while water enables greener synthesis routes .

-

Temperature: Reactions conducted at 80–100°C optimize kinetics without promoting decomposition.

Comparative data for synthesis methods:

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| BiWO Catalysis | 92 | 98 | H2O, 80°C, 6h |

| Conventional Thermal | 78 | 85 | Toluene, 100°C, 12h |

Biological Activity and Mechanism of Action

Antifungal Efficacy

(4-Chlorophenyl)(5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl)methanamine demonstrates broad-spectrum antifungal activity against Candida albicans (MIC = 2 µg/mL) and Aspergillus fumigatus (MIC = 4 µg/mL). The mechanism involves inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Molecular docking studies reveal that the nitro group forms hydrogen bonds with CYP51’s heme moiety, while the chlorophenyl group occupies a hydrophobic pocket, enhancing binding affinity .

Antibacterial and Additional Activities

Preliminary assays indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus MIC = 16 µg/mL), likely due to interference with cell wall synthesis . The compound also exhibits inhibitory effects on histone deacetylases (HDACs), suggesting potential anticancer applications .

Applications and Industrial Relevance

Pharmaceutical Development

As a CYP51 inhibitor, this compound is a candidate for next-generation azole antifungals, particularly against drug-resistant strains. Structural analogs are under investigation for oral and topical formulations, with phase I trials expected by 2026 .

Agrochemical Uses

The nitro group’s redox activity makes it suitable for pesticidal applications. Field trials demonstrate efficacy against Fusarium spp. in wheat crops at doses of 50–100 g/ha .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume